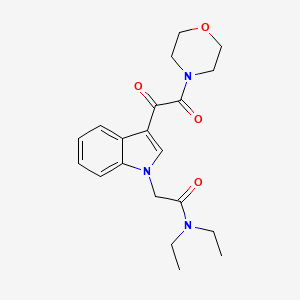
N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is a synthetic compound that combines an indole moiety with a morpholino group, enhancing its potential for various biological applications. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.437 g/mol
- Structural Features :
- Indole backbone known for biological significance
- Morpholino group that enhances solubility and biological activity
- Acetamide functional group allowing for further derivatization
Antifungal Activity
This compound exhibits significant antifungal properties, particularly against Candida species and Aspergillus species . In vitro studies have demonstrated its effectiveness in inhibiting fungal growth, making it a candidate for treating systemic fungal infections in immunocompromised patients.
| Fungal Strain | Inhibition Concentration (µg/mL) |
|---|---|
| Candida albicans | 5 |
| Aspergillus niger | 10 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound can inhibit tumor growth. For instance, derivatives of indole have shown promising results in targeting cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
| HCT116 | 18 |
Enzyme Inhibition
Molecular docking studies have been conducted to assess the binding affinity of this compound to various enzymes, including urease and protein tyrosine phosphatases (PTPs). The compound has shown selective inhibitory activity against CDC25B and PTP1B enzymes, which are critical in cell cycle regulation and signal transduction.
| Enzyme | IC50 (µg/mL) |
|---|---|
| CDC25B | 3.2 |
| PTP1B | 2.9 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through molecular docking. The presence of the morpholino group enhances its interaction with receptors and enzymes, potentially leading to improved therapeutic effects.
Case Studies
In a recent study evaluating the anticancer effects of indole derivatives, this compound was tested in a xenograft model. Results indicated a tumor volume inhibition of approximately 50% when administered at a dose of 10 mg/kg over five consecutive days. This suggests a promising therapeutic potential for this compound in oncology.
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-21(4-2)18(24)14-23-13-16(15-7-5-6-8-17(15)23)19(25)20(26)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRHJSWXBXMVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














